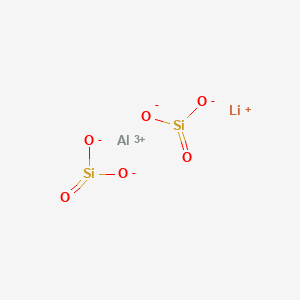
タンタル酸カリウム
説明
Potassium tantalum trioxide, with the chemical formula KTaO₃, is a compound that belongs to the family of perovskite oxides. It is known for its unique properties, including high dielectric constants and excellent thermal stability. This compound is typically found in a white powder form and is used in various scientific and industrial applications due to its remarkable electronic, optical, and mechanical properties .
科学的研究の応用
Potassium tantalum trioxide has a wide range of scientific research applications. It is used in the fields of chemistry, biology, medicine, and industry due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including the catalytic oxidation of organic compounds . In biology and medicine, it is studied for its potential use in bioactive materials and tissue regeneration . In industry, it is used in the production of high-capacitance tantalum capacitor powders and as a component in plasma-facing materials for fusion reactors .
作用機序
Target of Action
Potassium tantalum trioxide (KTaO3) is a cubic-structured compound . It primarily targets the electronic, optical, structural, elastic, and mechanical properties of materials . The compound interacts with potassium (K), tantalum (Ta), and oxygen (O) in its environment .
Mode of Action
KTaO3 interacts with its targets by applying different amounts of stress . This stress causes an increase in the bandgap from 1.624 eV to 1.871 eV . The partial densities of state for bulk KTaO3, K, Ta, and O are also predicted . In the valence band range, the dominant peaks of KTaO3 at 0 GPa, 20 GPa, 40 GPa, and 60 GPa are due to p-states .
Biochemical Pathways
Potassium ions can cross both the outer and inner mitochondrial membranes by means of multiple routes . A few potassium-permeable ion channels exist in the outer membrane, while in the inner membrane, a multitude of different potassium-selective and potassium-permeable channels mediate K+ uptake into energized mitochondria .
Pharmacokinetics
It’s known that the compound’s properties, such as its electronic, optical, structural, elastic, and mechanical characteristics, can be influenced by varying amounts of stress .
Result of Action
The application of stress to KTaO3 results in noteworthy variations in optical parameters such as absorption, optical conductivity, dielectric function, loss function, reflectivity, and real/imaginary refractive index . The values of elastic constants are predicted computationally using energy deformation equations when stress is applied . Mechanical features including bulk modulus, shear modulus, and Young’s modulus increase with increasing stress .
Action Environment
The action, efficacy, and stability of KTaO3 can be influenced by environmental factors. For instance, the application of stress can cause an increase in the bandgap of the compound . Moreover, the compound’s properties can be influenced by the presence of other elements in its environment, such as potassium, tantalum, and oxygen .
準備方法
Synthetic Routes and Reaction Conditions: Potassium tantalum trioxide can be synthesized through several methods. One common approach is the hydrothermal synthesis, which involves the direct crystallization of potassium tantalate from tantalum pentoxide in basic solutions under hydrothermal conditions at relatively low temperatures (e.g., 200°C). This method is appreciated for its simplicity, cost-effectiveness, and the high thermal stability of the materials produced.
Another method involves the sodium reduction of potassium heptafluorotantalate. In this process, potassium heptafluorotantalate is heat-treated in air and then reduced by sodium in melts. This method results in tantalum powders with a high specific surface area .
Industrial Production Methods: Industrial production of potassium tantalum trioxide often involves the recovery of tantalum from high-tantalum-bearing waste slag. This process includes alkali pressure decomposition, low-acid transformation, solvent extraction, and crystallization. The optimal decomposition conditions involve a reaction time of 2 hours, oxygen partial pressure of 2.5 MPa, a liquid–solid ratio of 4:1, basicity of 40 wt.%, and a temperature of 200°C .
化学反応の分析
Types of Reactions: Potassium tantalum trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with hydrofluoric acid and oleum (a solution of sulfur trioxide in sulfuric acid) to form tantalum halides .
Common Reagents and Conditions: Common reagents used in reactions with potassium tantalum trioxide include hydrofluoric acid, sulfur trioxide, and various halogens. The conditions for these reactions typically involve heating and the presence of specific catalysts to facilitate the reactions .
Major Products Formed: The major products formed from these reactions include tantalum halides such as tantalum pentafluoride (TaF₅), tantalum pentachloride (TaCl₅), and other tantalum oxyfluoride complexes .
類似化合物との比較
Potassium tantalum trioxide can be compared with other similar compounds such as tungsten trioxide (WO₃), molybdenum trioxide (MoO₃), and niobium trioxide (Nb₂O₅). These compounds share similar properties, including high dielectric constants and thermal stability. potassium tantalum trioxide is unique in its ability to form high-quality thin films and its superconductive characteristics even under high magnetic fields .
List of Similar Compounds:- Tungsten trioxide (WO₃)
- Molybdenum trioxide (MoO₃)
- Niobium trioxide (Nb₂O₅)
Potassium tantalum trioxide stands out due to its unique combination of properties, making it a valuable compound in various scientific and industrial applications.
特性
IUPAC Name |
potassium;oxygen(2-);tantalum(5+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/K.3O.Ta/q+1;3*-2;+5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMNOOPONDJVDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[K+].[Ta+5] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KO3Ta | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80907028 | |
| Record name | Potassium tantalum oxide (KTaO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.044 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12030-91-0 | |
| Record name | Potassium tantalum oxide (KTaO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012030910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium tantalum oxide (KTaO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Potassium tantalum oxide (KTaO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80907028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium tantalum trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B81062.png)



![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)




